Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these, 1-(3-Methyl-benzoyl)-piperazine is a compound of interest that has been studied in various contexts. The research on piperazine derivatives spans across different applications, including their role as central nervous system agents, serotonin receptor antagonists, and acetylcholinesterase inhibitors, which could potentially lead to the development of new therapeutic agents for various diseases.
Piperazine derivatives have been explored as central nervous system agents due to their interaction with serotonin receptors, which are critical in the regulation of mood and anxiety. Compounds such as 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine have been tested in behavioral models, showing promise as presynaptic and postsynaptic 5-HT1A receptor antagonists1. Similarly, the antidepressant and antianxiety activities of novel piperazine derivatives have been evaluated, with some compounds reducing immobility times in behavioral tests, indicating potential as antidepressant agents4.
The inhibition of acetylcholinesterase (AChE) is a well-known strategy for the treatment of Alzheimer's disease. Piperazine derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and shown to be potent AChE inhibitors, with some compounds displaying selectivity for AChE over butyrylcholinesterase (BuChE)3 5. These findings suggest that piperazine derivatives could be developed as effective antidementia agents.
Piperazine derivatives have also been investigated for their antibacterial properties. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent inhibitory effects on bacterial biofilms and the MurB enzyme, which is involved in bacterial cell wall synthesis6. This indicates the potential of piperazine derivatives as new antibacterial agents, particularly against drug-resistant strains.
The search for new antidepressants has led to the synthesis of piperazine derivatives that act on both the 5-HT1A serotonin receptors and the serotonin transporter. These compounds have shown high affinity for both targets, with some exhibiting antagonist properties at 5-HT1A receptors, suggesting a dual mechanism of action that could be beneficial in treating depression7.
The pharmacokinetic and pharmacodynamic properties of piperazine derivatives are crucial for their development as therapeutic agents. The preparation of radiolabeled compounds, such as 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, allows for the evaluation of these properties in vivo, providing valuable information for drug development8.
1-(3-Methyl-benzoyl)-piperazine is classified under:
The synthesis of 1-(3-Methyl-benzoyl)-piperazine can be achieved through several methodologies, primarily focusing on condensation reactions involving piperazine and substituted benzoyl compounds.
A notable method involves the condensation of piperazine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine, leading to the formation of 1-(3-Methyl-benzoyl)-piperazine with high efficiency .
The molecular structure of 1-(3-Methyl-benzoyl)-piperazine features a piperazine ring, which consists of two nitrogen atoms at positions 1 and 4 within a six-membered ring. The compound's structure can be represented as follows:
1-(3-Methyl-benzoyl)-piperazine can undergo various chemical reactions typical for ketones and amines:
These reactions typically require mild conditions, often using catalysts or specific reagents to facilitate transformations without degrading the piperazine moiety.
1-(3-Methyl-benzoyl)-piperazine has several applications within scientific research:
1-(3-Methyl-benzoyl)-piperazine is a synthetic organic compound characterized by a piperazine ring substituted at the N1-position with a 3-methylbenzoyl group. Its systematic IUPAC name is 1-(3-methylphenyl)(piperazin-1-yl)methanone, and it is assigned the CAS Registry Number 100939-91-1. The molecular formula is C₁₂H₁₆N₂O, yielding a molecular weight of 204.27 g/mol [3] [5]. The benzoyl group features a methyl substituent at the meta position (carbon 3) of the phenyl ring, enhancing the compound’s lipophilicity compared to unsubstituted benzoylpiperazines.
Key identifiers include:
Structurally, the piperazine ring adopts a chair conformation, and the benzoyl carbonyl group allows hydrogen-bonding interactions, influencing solubility and reactivity. The compound typically presents as a white to off-white crystalline solid and is soluble in organic solvents like ethanol or dimethyl sulfoxide but exhibits limited solubility in water [5].
Table 1: Chemical Identifiers of 1-(3-Methyl-benzoyl)-piperazine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 100939-91-1 |
Molecular Formula | C₁₂H₁₆N₂O |
Molecular Weight | 204.27 g/mol |
IUPAC Name | 1-(3-methylphenyl)(piperazin-1-yl)methanone |
Synonyms | Akos BB-5455; 1-(3-Methylphenyl)carbonylpiperazine |
Physical Form | White crystalline solid |
Solubility | Soluble in organic solvents (e.g., ethanol) |
Piperazine derivatives emerged prominently in pharmaceutical research during the mid-20th century. Initial investigations focused on their potential as antidepressants and anthelmintics, leveraging the piperazine core’s ability to mimic natural neurotransmitters [1] [6]. 1-(3-Methyl-benzoyl)-piperazine represents a structural evolution from simpler piperazines like N-benzylpiperazine (BZP), which was explored in the 1970s for psychostimulant properties but abandoned due to amphetamine-like side effects [1].
The integration of acyl groups (e.g., benzoyl) marked a strategic shift toward enhancing metabolic stability and target selectivity. This approach aligns with broader trends in medicinal chemistry where N-acylation of piperazine mitigates undesired CNS stimulation while preserving affinity for biological targets [6]. The meta-methyl substitution on the benzoyl ring specifically aimed to fine-tune electronic and steric properties, potentially optimizing pharmacokinetic profiles such as lipophilicity (LogP ≈ 1.04) and membrane permeability [3] [5].
Synthetically, 1-(3-Methyl-benzoyl)-piperazine is accessible through nucleophilic acyl substitution. Reacting piperazine with 3-methylbenzoyl chloride in the presence of a base yields the title compound, reflecting standardized methodologies for N-functionalized piperazines [5] [8].
Piperazine derivatives are broadly categorized into two classes: benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., mCPP). 1-(3-Methyl-benzoyl)-piperazine belongs to a hybrid subgroup termed aroylpiperazines, where a carbonyl spacer links the phenyl and piperazine rings [1] [7]. This structural motif differentiates it from:
The aroyl group confers distinct electronic and steric properties. For instance:
Table 2: Classification of Key Piperazine Derivatives
Structural Class | Examples | Distinctive Feature |
---|---|---|
Benzylpiperazines | BZP, MBZP | –CH₂– linker; stimulant properties |
Phenylpiperazines | mCPP, TFMPP | Direct C–N bond; serotonin modulation |
Aroylpiperazines | 1-(3-Methyl-benzoyl)-piperazine | –C(O)– linker; optimized drug-like properties |
Within drug discovery, aroylpiperazines serve as privileged scaffolds due to:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0